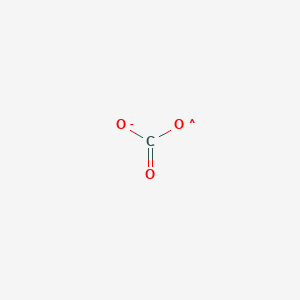![molecular formula C13H17N3S B1239096 1-[(E)-(2,4-dimethylphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1239096.png)
1-[(E)-(2,4-dimethylphenyl)methylideneamino]-3-prop-2-enylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-dimethylphenyl)methylideneamino]-3-prop-2-enylthiourea is a methylbenzene.
Scientific Research Applications
Corrosion Inhibition
A derivative of the 2,4-dimethylphenyl group, namely ammonium (2,4-dimethylphenyl)-dithiocarbamate, has been investigated for its efficacy as a corrosion inhibitor against steel corrosion in acidic environments. This compound exhibits high inhibition efficiency, better stability, and an ability to adsorb on the steel surface, thus offering protection against corrosive environments (Kıcır, Tansuğ, Erbil, & Tüken, 2016).
Material Science in Polyurethane Elastomers
In the field of material science, particularly in the production of polyurethane elastomers, derivatives of 2,4-diamino3,5-dimethylthiochlorobenzene (similar in structure to the compound ) have been emphasized. These derivatives play a significant role in preparing polyurethane elastomers, offering favorable mechanical properties and cost-effectiveness (Zhan, 2013).
Catalytic Applications
A sulfonated Schiff base dimethyltin(IV) coordination polymer derived from a related compound showed potential as a heterogeneous catalyst for Baeyer–Villiger oxidation of ketones. This application utilizes aqueous hydrogen peroxide as an oxidant under environmentally friendly conditions (Martins, Hazra, Silva, & Pombeiro, 2016).
Pharmaceutical Research
Although specifics related to drug use and dosage are excluded as per your request, it is noteworthy that derivatives of the 2,4-dimethylphenyl group have been investigated in pharmaceutical research for various therapeutic applications. For instance, lidamidine hydrochloride, a novel antidiarrheal agent, has been synthesized and characterized, showcasing the potential of such compounds in drug development (Zalipsky, Won, & Patel, 1978).
Synthesis of Novel Compounds
The synthesis of novel compounds like triazepines, pyrimidines, and azoles using toluenesulfonamide derivatives, which are structurally related to the compound , has been explored. These compounds exhibit significant antifungal activity, demonstrating the versatility of such chemical structures in synthesizing biologically active compounds (Khodairy, Ali, & El-wassimy, 2016).
properties
Molecular Formula |
C13H17N3S |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
1-[(E)-(2,4-dimethylphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C13H17N3S/c1-4-7-14-13(17)16-15-9-12-6-5-10(2)8-11(12)3/h4-6,8-9H,1,7H2,2-3H3,(H2,14,16,17)/b15-9+ |
InChI Key |
ASEBMZBBCNIBHY-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=S)NCC=C)C |
SMILES |
CC1=CC(=C(C=C1)C=NNC(=S)NCC=C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=S)NCC=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



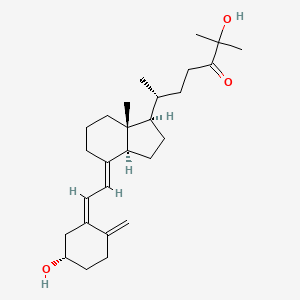

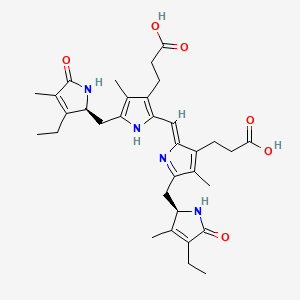
![5-chloro-2-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide](/img/structure/B1239018.png)
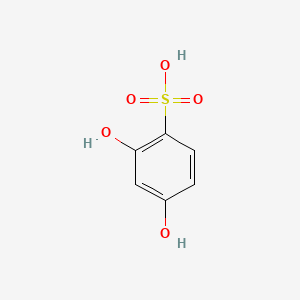

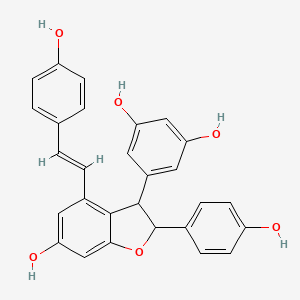
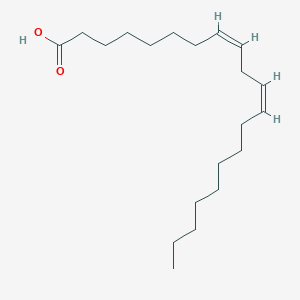
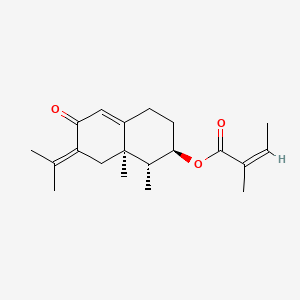

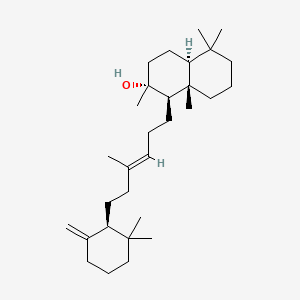
![4,6-dimethyl-N'-[(1E)-1-phenylethylidene]pyrimidine-2-carbohydrazide](/img/structure/B1239031.png)
